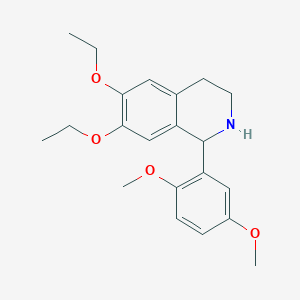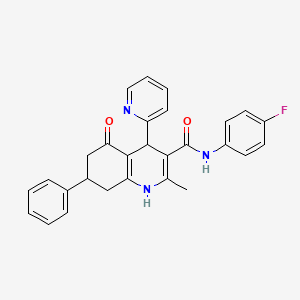
1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, also known as A-372, is a chemical compound that belongs to the tetrahydroisoquinoline family. It has been the subject of scientific research due to its potential therapeutic applications in various medical fields.
科学研究应用
1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various medical fields, such as neurology, psychiatry, and oncology. In neurology, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic. In oncology, this compound has been found to inhibit the growth of cancer cells and may be useful in the treatment of certain types of cancer.
作用机制
The mechanism of action of 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been found to interact with several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine and serotonin levels in the brain, which may contribute to its neuroprotective and antidepressant effects. This compound has also been found to reduce inflammation and oxidative stress in the brain.
实验室实验的优点和局限性
One advantage of using 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications in various medical fields. However, one limitation is its limited availability and high cost.
未来方向
There are several future directions for the study of 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to elucidate its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2,5-dimethoxyphenylacetonitrile with ethyl 3-oxobutanoate in the presence of sodium ethoxide and subsequent reduction with sodium borohydride. The final product is obtained after purification with chromatography.
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-5-25-19-11-14-9-10-22-21(16(14)13-20(19)26-6-2)17-12-15(23-3)7-8-18(17)24-4/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNCSOWIELPVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC(=C3)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![6-(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6021158.png)
![N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)
![ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6021183.png)
![ethyl 4-{[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6021193.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6021204.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)
![3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6021219.png)

![2-(2-methoxyphenyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6021240.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)